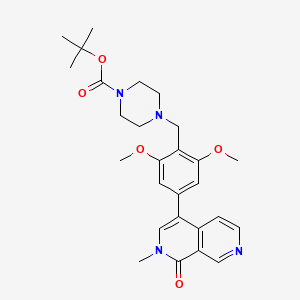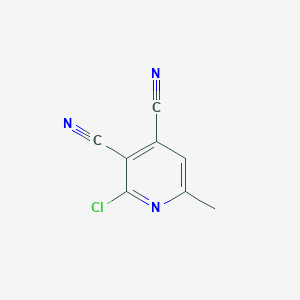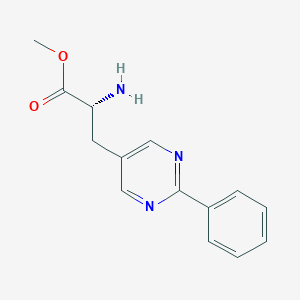
Methyl (R)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate is a chiral compound that belongs to the class of amino acid derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenylpyrimidine and ®-2-amino-3-hydroxypropanoic acid.
Coupling Reaction: The key step involves coupling the pyrimidine ring with the amino acid derivative. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and a catalytic amount of acid, such as sulfuric acid.
Industrial Production Methods
Industrial production of Methyl ®-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ®-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Applications De Recherche Scientifique
Methyl ®-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It can be employed in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Methyl ®-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The pyrimidine ring and phenyl group play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl ®-2-amino-3-(2-pyridyl)pyrimidine-5-yl)propanoate
- Methyl ®-2-amino-3-(2-phenylpyridine-5-yl)propanoate
- Methyl ®-2-amino-3-(2-phenylpyrazine-5-yl)propanoate
Uniqueness
Methyl ®-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate is unique due to the presence of the phenyl-substituted pyrimidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Propriétés
Formule moléculaire |
C14H15N3O2 |
|---|---|
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate |
InChI |
InChI=1S/C14H15N3O2/c1-19-14(18)12(15)7-10-8-16-13(17-9-10)11-5-3-2-4-6-11/h2-6,8-9,12H,7,15H2,1H3/t12-/m1/s1 |
Clé InChI |
IRHLPOXZEHTARK-GFCCVEGCSA-N |
SMILES isomérique |
COC(=O)[C@@H](CC1=CN=C(N=C1)C2=CC=CC=C2)N |
SMILES canonique |
COC(=O)C(CC1=CN=C(N=C1)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12956292.png)
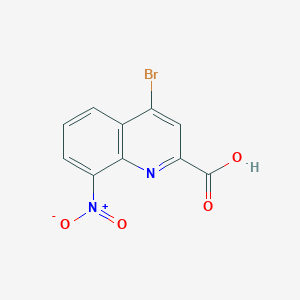
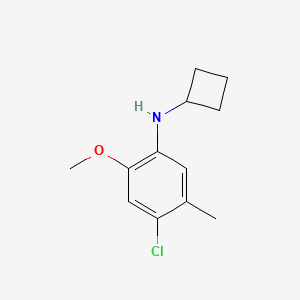
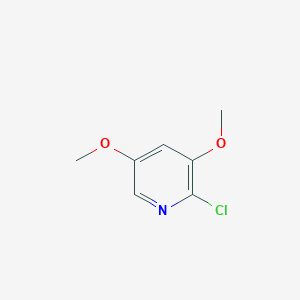
![6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B12956321.png)
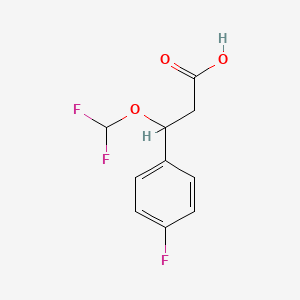
![Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-](/img/structure/B12956333.png)


![Methyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12956350.png)
![(R)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B12956356.png)
